REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([Cl:14])=[CH:9][CH:8]=2)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]([CH3:15])[C:5]([CH2:3][NH:2][CH3:1])=[CH:13]2 |f:1.2.3.4.5.6|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-chloro-1-methyl-1H-indole-2-carboxylic acid methylamide
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1N(C2=CC=C(C=C2C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
carefully quenched by the consecutive addition of water (0.90 mL), 15% aqueous NaOH (0.90 mL) and water (2.5 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give the title (2.00 g, quantitative) compound as an orange oil
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=C(N(C2=CC1)C)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |